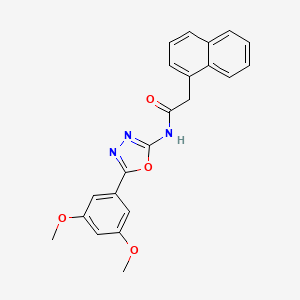

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-27-17-10-16(11-18(13-17)28-2)21-24-25-22(29-21)23-20(26)12-15-8-5-7-14-6-3-4-9-19(14)15/h3-11,13H,12H2,1-2H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHROPKLGFBCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a 1,3,4-oxadiazole ring linked to a naphthalene acetamide , which contributes to its unique pharmacological profile. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 342.36 g/mol |

| LogP (octanol-water partition) | 2.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Anticancer Activity : The oxadiazole moiety is known for its anticancer properties. It may inhibit specific enzymes involved in tumor growth and proliferation, leading to apoptosis in cancer cells .

- Antimicrobial Activity : The compound shows promising results against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Biological Activity Summary

Numerous studies have reported on the biological activities of similar oxadiazole derivatives. Here’s a summary of the findings:

Case Studies

- Anticancer Efficacy : In a study examining the cytotoxic effects of various oxadiazole derivatives, N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide was found to significantly reduce cell viability in A-431 and Jurkat cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Activity : A recent evaluation showed that this compound displayed synergistic effects when combined with existing antibiotics such as ciprofloxacin against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing combination therapies using this compound .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the phenyl and naphthalene groups can enhance biological activity. For instance, substituents that increase electron density on the aromatic rings tend to improve anticancer efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with several acetamide and oxadiazole derivatives reported in the literature. Key comparisons include:

The naphthalen-1-yl group confers greater aromatic bulk compared to smaller substituents like benzofuran () or pyridinyl (), which may enhance hydrophobic binding .

Physicochemical Properties

- Hydrogen Bonding : The oxadiazole nitrogen and acetamide carbonyl provide hydrogen-bond acceptors, critical for target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide, and how can yield and purity be improved?

- Methodology :

- The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazides with carboxylic acids to form the oxadiazole ring, followed by coupling with naphthalene-containing acetamide precursors. Copper-catalyzed 1,3-dipolar cycloaddition reactions (e.g., using Cu(OAc)₂ in tert-butanol/water mixtures) are effective for constructing heterocyclic cores .

- Purification via recrystallization (ethanol or ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) enhances purity. Monitoring reaction progress with TLC (hexane:ethyl acetate, 8:2) ensures intermediate stability .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- IR spectroscopy identifies functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH stretching at ~3260–3300 cm⁻¹) .

- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) assigns proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.6 ppm, oxadiazole-linked CH₂ at δ 5.3–5.5 ppm) .

- HRMS confirms molecular mass (e.g., [M+H]+ calculated/observed m/z) with <1 ppm error .

Q. How does the substitution pattern (e.g., 3,5-dimethoxyphenyl vs. other aryl groups) influence biological activity?

- Methodology :

- Compare analogs (e.g., nitro, chloro, or methoxy substituents) via in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, electron-withdrawing groups (e.g., -NO₂) enhance binding to hydrophobic enzyme pockets, while methoxy groups improve solubility .

- Quantitative SAR (QSAR) models using Hammett constants or LogP values predict substituent effects on activity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target specificity?

- Methodology :

- Use density functional theory (DFT) to optimize geometry and calculate electrostatic potentials, identifying reactive sites (e.g., oxadiazole ring for hydrogen bonding) .

- Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to targets (e.g., COX-2, LOX). For example, naphthalene’s planar structure may π-stack with aromatic residues in enzyme active sites .

Q. What strategies resolve contradictions in biological data across structural analogs?

- Methodology :

- Meta-analysis of published analogs (e.g., comparing IC₅₀ values for oxadiazole derivatives with varying substituents) identifies trends (e.g., methoxy groups reduce cytotoxicity but increase metabolic stability) .

- Proteomics profiling (e.g., kinome-wide screening) clarifies off-target effects that may skew activity data .

Q. How can reaction engineering improve scalability while minimizing environmental impact?

- Methodology :

- Continuous flow chemistry reduces solvent use and reaction time. For example, microreactors enable precise temperature control during exothermic cyclization steps .

- Green solvents (e.g., cyclopentyl methyl ether) replace toxic DMF or THF in coupling reactions .

Q. What are the stability challenges of this compound under physiological conditions, and how can they be addressed?

- Methodology :

- Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile groups (e.g., acetamide hydrolysis at pH < 3).

- Prodrug strategies (e.g., esterification of the acetamide NH) enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.